REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:13][CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH:20](=O)[CH3:21].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.O.C([O-])([O-])=O.[Na+].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([N:13]([CH2:20][CH3:21])[CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:3.4,7.8.9|
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Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OC)C1)C)NC1CCOCC1
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Name
|
|
Quantity
|
7.9 mL
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Type
|
reactant
|
Smiles
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C(C)=O
|
Name
|
|
Quantity
|
16.01 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
7.9 mL
|
Type
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reactant
|
Smiles
|
C(C)=O
|
Type
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CUSTOM
|
Details
|
The reaction was stirred overnight, at which time the nitrogen
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was removed
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Type
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WAIT
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Details
|
After 2 h
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Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate layers were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C(=O)OC)C1)C)N(C1CCOCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50 mmol | |
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 107% | |
YIELD: CALCULATEDPERCENTYIELD | 107.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |